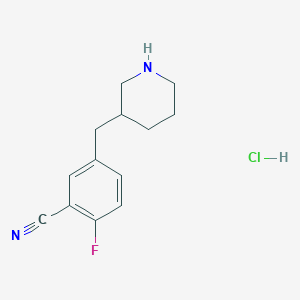

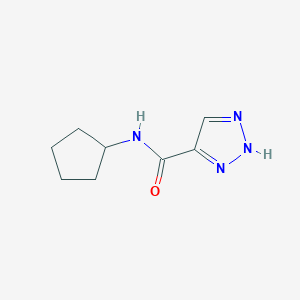

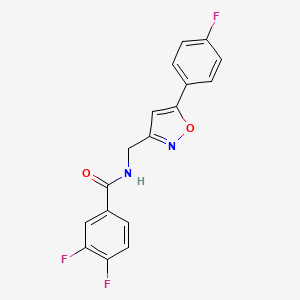

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazoles has been a subject of extensive research due to their versatile applications . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The structure of triazoles comprises three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles exhibit high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They have been synthesized via various methods, including the popular click chemistry approach .Physical And Chemical Properties Analysis

Triazoles possess numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Wissenschaftliche Forschungsanwendungen

- Anticonvulsant Properties : The compound’s structural resemblance to amide bonds makes it an interesting candidate for anticonvulsant drugs .

- Anticancer Activity : Researchers have synthesized derivatives of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide and evaluated their anticancer potential .

Organocatalysis and Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been a subject of extensive research:

- Strain-Promoted Azide-Alkyne Cycloaddition : A bioorthogonal reaction for selective triazole formation .

Antifungal Activity

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide derivatives have been tested for antifungal properties against Candida albicans and Rhizopus oryzae .

1,2,3-Triazoles: Synthesis and Biological Application An Overview on Biological Activities of 1,2,3-Triazole Derivatives Design, synthesis and antimicrobial activities of 1,2,3-triazole derivatives

Wirkmechanismus

Target of Action

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide primarily targets specific enzymes and receptors within the biological system. These targets often include viral polymerases and other critical enzymes involved in the replication of viral genetic material. By binding to these enzymes, N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide disrupts the normal function of the viral replication machinery, thereby inhibiting the proliferation of the virus .

Mode of Action

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide interacts with its target enzymes through hydrogen bonding and other molecular interactions. This binding alters the conformation of the enzyme, rendering it inactive or less effective. As a result, the replication of viral nucleic acids is halted, preventing the virus from multiplying and spreading within the host organism .

Biochemical Pathways

The action of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide affects several biochemical pathways, particularly those involved in nucleic acid synthesis. By inhibiting key enzymes in these pathways, the compound disrupts the synthesis of viral RNA or DNA. This leads to a cascade of downstream effects, including the activation of cellular defense mechanisms and the eventual clearance of the virus from the host system .

Pharmacokinetics

The pharmacokinetics of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically well-absorbed in the gastrointestinal tract, allowing for effective oral administration. It is distributed throughout the body, reaching high concentrations in tissues where viral replication occurs. Metabolism primarily occurs in the liver, where the compound is broken down into active metabolites. Excretion is mainly via the kidneys, with a significant portion of the compound being eliminated in the urine .

Result of Action

The molecular and cellular effects of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide include the inhibition of viral replication, reduction of viral load, and alleviation of symptoms associated with viral infections. By targeting and inhibiting viral enzymes, the compound effectively reduces the ability of the virus to reproduce and spread, leading to a decrease in the severity and duration of the infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide. For instance, the compound may exhibit optimal activity at physiological pH and body temperature. Additionally, interactions with other medications or dietary components can affect its bioavailability and therapeutic effectiveness. Stability studies indicate that N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide remains stable under standard storage conditions, ensuring its efficacy over time .

Zukünftige Richtungen

Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The future directions in this field could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Eigenschaften

IUPAC Name |

N-cyclopentyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-8(7-5-9-12-11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13)(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTYDZQSVYBDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635161.png)

![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2635164.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)

![(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B2635170.png)

![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)